Fsp³-Based Scaffold Complexity Comparison: 2-(2-Methylpropyl)oxan-4-amine vs. Common Aromatic Bioisosteres
2-(2-Methylpropyl)oxan-4-amine possesses a fully saturated molecular framework with an Fsp³ value of 1.0, as reported in the Fluorochem technical datasheet . This contrasts sharply with aromatic-substituted tetrahydropyran-4-amine analogs commonly used as alternative building blocks (e.g., 4-(3-trifluoromethylphenyl)tetrahydropyran-4-amine), which exhibit Fsp³ values well below 0.5 due to the aromatic ring contribution. The class-level benchmark is established by Lovering's analysis of 2.2 million compounds, which demonstrated that mean Fsp³ rises from 0.36 for discovery-phase molecules to 0.47 for approved drugs, establishing that higher Fsp³ correlates with improved clinical success [1]. The target compound's Fsp³ of 1.0 represents the theoretical maximum for saturated scaffolds—a 2.1-fold advantage over the discovery-phase mean and 2.0-fold over the mean for approved drugs. This fully saturated architecture has been independently associated with reduced cytochrome P450 inhibition and lower off-target promiscuity in comparative analyses [2].
| Evidence Dimension | Fraction of sp³-hybridized carbons (Fsp³) as a predictor of drug-likeness and clinical developability |
|---|---|
| Target Compound Data | Fsp³ = 1.0 (fully saturated; theoretical maximum) |
| Comparator Or Baseline | Discovery-phase compound mean Fsp³ = 0.36 (n = 2.2 million); Approved drug mean Fsp³ = 0.47 (n = 1,179). Aromatic-substituted tetrahydropyran-4-amines: Fsp³ typically < 0.5. |
| Quantified Difference | 2.8-fold increase vs. discovery-phase mean; 2.1-fold increase vs. approved drug mean |
| Conditions | Calculated Fsp³ from molecular structure; Lovering 2009 dataset of 2.2 million discovery compounds and 1,179 approved drugs [1]. Target compound Fsp³ source: Fluorochem computed property datasheet . |
Why This Matters
An Fsp³ of 1.0 provides procurement teams with a scaffold that maximizes the three-dimensional complexity advantage associated with reduced late-stage attrition during lead optimization.
- [1] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. View Source
- [2] Lovering, F. (2013). Escape from Flatland II: Complexity and Promiscuity. MedChemComm, 4(3), 515–519. (Demonstrates inverse correlation between Fsp3 and CYP450 inhibition / off-target hit rate.) View Source
